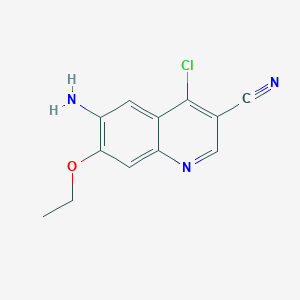

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAKTRTDVKOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459494 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-87-9 | |

| Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This guide provides an in-depth technical analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile , a critical scaffold in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).[1]

The Universal "Warhead-Ready" Scaffold for 3-Cyanoquinoline Kinase Inhibitors[1]

Executive Summary & Significance

This compound (CAS: 848133-87-9) is a high-value pharmaceutical intermediate serving as the structural core for a class of irreversible EGFR/HER2 inhibitors, most notably Neratinib (HKI-272) and Pelitinib (EKB-569) .[1]

Its chemical significance lies in its orthogonal reactivity :

-

C4-Chloro Position: A highly electrophilic site activated by the C3-cyano group, primed for SNAr displacement by complex anilines.[1]

-

C6-Amino Group: A nucleophilic handle ready for acylation with Michael acceptors (e.g., crotonyl chloride) to establish covalent binding with kinase cysteine residues (e.g., Cys797 in EGFR).[1]

-

C3-Cyano Group: An electron-withdrawing moiety that activates the C4 position and modulates the electronic properties of the final drug pharmacophore.[1]

This guide details the synthesis, physicochemical properties, and downstream applications of this compound, emphasizing the critical "Chemoselective Reduction" step required to generate it.[1]

Chemical Identity & Properties

| Property | Data |

| Systematic Name | This compound |

| CAS Number | 848133-87-9 |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Appearance | Yellow to brownish powder (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1] |

| Key Functional Groups | Aryl Chloride (electrophile), Primary Amine (nucleophile), Nitrile (activator), Ethoxy (solubilizer).[1] |

| Stability | Moisture Sensitive: C4-Cl can hydrolyze to C4-OH (quinolone) under acidic/aqueous conditions.Light Sensitive: C6-NH₂ is prone to oxidation.[1] Store under inert gas at -20°C. |

Synthetic Pathway (Upstream)

The synthesis of this scaffold presents a specific challenge: reducing the C6-nitro precursor without dechlorinating the C4-position. Catalytic hydrogenation (Pd/C + H₂) is generally contraindicated as it leads to hydrodehalogenation.[1] The industry standard utilizes a chemoselective metal-mediated reduction.[1]

Mechanistic Flow[1][2][3]

-

Condensation: 3-Ethoxy-4-nitroaniline reacts with Ethyl (ethoxymethylene)cyanoacetate.[1]

-

Cyclization (Gould-Jacobs Type): Thermal cyclization in Dowtherm A affords the quinolone core.[1]

-

Chlorination: POCl₃ converts the 4-oxo group to the 4-chloro "warhead."[1]

-

Chemoselective Reduction: Iron/Acetic acid reduces the nitro group while preserving the chloro substituent.[1]

Figure 1: Synthetic route to the target scaffold. The red arrow highlights the critical chemoselective reduction step.[1]

Experimental Protocol: Chemoselective Reduction

Objective: Convert 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile to the 6-amino target without losing the 4-chloro atom.

Reagents:

-

Precursor: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq)[1]

-

Iron Powder (Fe): 5.0 eq (Fine mesh activated)[1]

-

Ammonium Chloride (NH₄Cl): 3.0 eq (or Acetic Acid)[1]

-

Solvent: Ethanol/Water (3:1 v/v) or Methanol/THF[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with the nitro-precursor (10 g, 36 mmol) and Ethanol (100 mL). Stir to create a suspension.

-

Activation: Add Iron powder (10 g, ~180 mmol) and Ammonium Chloride (5.8 g, 108 mmol) dissolved in Water (30 mL).

-

Reaction: Heat the mixture to reflux (80°C) under N₂ atmosphere. Monitor by TLC (System: DCM/MeOH 95:5).[1] The starting material (Rf ~0.[1]8) should disappear, and a fluorescent amine spot (Rf ~0.[1]4) should appear.[1][2][3]

-

Critical Note: Do not overheat or prolong reaction beyond completion (typically 2-4 hours) to prevent hydrolysis of the nitrile or chloride.[1]

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove iron residues.[1] Wash the pad with warm THF or EtOAc (the product has low solubility in cold ethanol).[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Dilute residue with water and adjust pH to ~8-9 with saturated NaHCO₃.[1]

-

Extract with Ethyl Acetate (3 x 100 mL).[1]

-

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/DMF if necessary.[1]

-

Yield: Expected yield 75-85%.

Downstream Applications (Drug Synthesis)

This scaffold allows for a bifurcated synthetic strategy.[1] The order of operations (Acylation vs. SNAr) is critical and depends on the sensitivity of the "tail" moiety.[1]

Pathway A: The "Neratinib" Route (SNAr First)

For Neratinib, the bulky aniline is usually installed before the Michael acceptor to prevent side reactions with the acrylamide.[1]

Pathway B: The "Pelitinib" Route (Acylation First)

In some protocols, the 6-amino group is acylated first to install the crotonamide, followed by displacement of the chloride.[1] However, Pathway A is generally preferred to avoid polymerization of the Michael acceptor during the SNAr heating step.[1]

Figure 2: Divergent synthesis of major kinase inhibitors from the common scaffold.

Analytical Characterization

To validate the integrity of the synthesized scaffold, the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.8 ppm (s, 1H): H-2 of Quinoline (Deshielded by CN and N).[1]

-

δ 7.3-7.5 ppm: Aromatic protons (H-5, H-8).[1]

-

δ 5.8 ppm (br s, 2H): NH₂ protons (Exchangeable with D₂O).[1]

-

δ 4.2 ppm (q, 2H): O-CH₂-CH₃.[1]

-

δ 1.4 ppm (t, 3H): O-CH₂-CH₃.[1]

-

Absence check: No peaks at δ 8.5-9.0 ppm corresponding to Nitro group protons (which would be more deshielded than the amine precursor).[1]

-

-

Mass Spectrometry (ESI+):

Safety & Handling

-

Toxicology: As a nitrile and chloro-quinoline derivative, treat as Highly Toxic by ingestion and inhalation.[1]

-

Skin Sensitization: 4-chloroquinolines are potent sensitizers.[1] Full PPE (Tyvek suit, double nitrile gloves) is mandatory.[1]

-

Reactive Hazards: Do not mix with strong acids (generates HCN gas from nitrile hydrolysis under extreme conditions) or strong oxidizers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11011305, 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile. Retrieved from [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles.[1] The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2).[1] Journal of Medicinal Chemistry.[1] (Contextual citation for the synthesis of EKB-569 class compounds).

Sources

Technical Monograph: 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This technical monograph provides an in-depth analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9), a specialized intermediate in the synthesis of covalent tyrosine kinase inhibitors (TKIs).

CAS Number: 848133-87-9 Role: Advanced Intermediate for Irreversible EGFR/HER2 Inhibitors (e.g., Neratinib)

Executive Summary

This compound is a highly functionalized quinoline scaffold used primarily in the development of 4-anilinoquinoline-3-carbonitrile kinase inhibitors. It serves as a critical divergence point in Structure-Activity Relationship (SAR) studies. While the industrial synthesis of drugs like Neratinib (HKI-272) typically utilizes its nitro-analog precursor (CAS 214476-09-2) for the aniline coupling step to maximize electrophilicity, the 6-amino variant (CAS 848133-87-9) allows for unique downstream functionalization of the C6-amine prior to C4-substitution, enabling the synthesis of complex hybrid inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| CAS Number | 848133-87-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Appearance | Pale yellow to yellow-brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Melting Point | >250 °C (decomposition often observed) |

| Key Functional Groups | 3-Cyano (EWG), 4-Chloro (Leaving Group), 6-Amino (Nucleophile), 7-Ethoxy (Donor) |

SMILES: CCOC1=C(N)C=C2C(Cl)=C(C#N)C=NC2=C1

Critical Analysis of Reactivity (Expert Insights)

The "Deactivation" Paradox

In the standard synthesis of EGFR inhibitors, the displacement of the C4-chloride by an aniline nucleophile (SNAr) is the rate-determining step.

-

Nitro-Precursor (Standard Route): The 6-nitro group is strongly electron-withdrawing, significantly lowering the LUMO energy of the quinoline ring and activating the C4-position for nucleophilic attack.

-

Amino-Intermediate (CAS 848133-87-9): The 6-amino group is a strong electron donor (via resonance). This increases electron density in the pyridine ring, deactivating the C4-chloride toward SNAr displacement.

Strategic Implication: Consequently, forcing an aniline coupling on CAS 848133-87-9 requires harsher conditions (higher temperature, acid catalysis) compared to its nitro-analog. However, this compound is invaluable when the C6-amine must be derivatized (e.g., sulfonylation, alkylation) before the bulky aniline is introduced at C4, avoiding steric clash.

Chemoselectivity Challenges

The coexistence of a free amine (nucleophile) and an activated chloride (electrophile) on the same core presents a risk of self-polymerization or intermolecular condensation under basic conditions. Protocols must utilize non-nucleophilic bases or acid catalysis to protonate the pyridine nitrogen, enhancing C4-electrophilicity without facilitating self-reaction.

Synthetic Protocols

Synthesis of the Core (Precursor Preparation)

The synthesis begins with the construction of the quinoline core, typically yielding the 6-nitro derivative first.

Step 1: Gould-Jacobs Cyclization & Chlorination

-

Reactants: 3-Ethoxy-4-nitroaniline + Diethyl (ethoxymethylene)malonate.

-

Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C yields the 4-hydroxyquinoline core.

-

Chlorination: Reaction with POCl₃ (Phosphorus oxychloride) converts the 4-OH to 4-Cl.

Selective Reduction to CAS 848133-87-9

To obtain the target 6-amino-4-chloro compound, one must reduce the nitro group without dechlorinating the activated C4-position. Catalytic hydrogenation (Pd/C, H₂) is contraindicated as it rapidly causes hydrogenolysis of the C-Cl bond.

Recommended Protocol (Chemoselective Reduction):

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

-

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) in EtOH/H₂O.

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Heat to reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of nitro starting material.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Purification: Recrystallize from Acetonitrile or purify via flash chromatography (DCM/MeOH).

-

Validation: The product should show a mass of [M+H]⁺ = 248.05 and the presence of a characteristic broad NH₂ singlet in ¹H NMR (approx. 5.0–6.0 ppm).

-

Downstream Application: Synthesis of Neratinib Intermediate

If using CAS 848133-87-9 to generate the Neratinib core (though less efficient than the nitro route):

-

Reagents: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, Pyridine hydrochloride (catalyst).

-

Solvent: 2-Ethoxyethanol or Isopropanol.

-

Conditions: Reflux at 110°C for 12–24 hours.

-

Mechanism: Acid-catalyzed SNAr. The acid protonates the quinoline nitrogen, counteracting the deactivating effect of the 6-amino group.

Visualizing the Chemistry

Synthesis & Reactivity Flowchart

The following diagram illustrates the relationship between the nitro-precursor, the target amino-chloro intermediate, and the downstream drug Neratinib.

Figure 1: Synthetic divergence showing the standard industrial route (Path A) versus the specialized route isolating CAS 848133-87-9 (Path B).[5][6][7][8]

Mechanistic Insight: Electronic Effects

Figure 2: Impact of C6-substitution on the electrophilicity of the C4-chloride.

Analytical Characterization Standards

For quality control of CAS 848133-87-9, the following parameters are expected:

-

HPLC Purity: >97% (Reverse phase C18, Acetonitrile/Water + 0.1% Formic Acid).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.8–9.0 (s, 1H, H-2 quinoline).

-

δ 7.0–7.5 (aromatic protons H-5, H-8).

-

δ 5.5–6.0 (br s, 2H, NH₂).

-

δ 4.2 (q, 2H, OCH₂).

-

δ 1.4 (t, 3H, CH₃).

-

-

Mass Spectrometry (ESI): m/z 248.1 [M+H]⁺ (Isotope pattern showing ³⁵Cl/³⁷Cl ratio of 3:1).

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Sensitization: As an aniline derivative and alkylating agent precursor, it is a potential skin sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over time; the hydrochloride salt is more stable.

References

-

ChemicalBook. (2025).[9] this compound Product Description and CAS 848133-87-9. Retrieved from

-

BLDpharm. (2025). Product Analysis: this compound. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11011305 (4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile - Precursor). Retrieved from [2]

- Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The effect of side chains on biological activity." Journal of Medicinal Chemistry, 46(1), 49-63.

-

Manus Aktteva Biopharma. (2025). Neratinib Intermediates and CAS Listings. Retrieved from

Sources

- 1. 3-Quinolinecarbonitrile, 6-(3-chloropropoxy)-4-hydroxy-7-methoxy- | 380844-30-4 | Benchchem [benchchem.com]

- 2. 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | C12H8ClN3O3 | CID 11011305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem960.com [chem960.com]

- 4. Page loading... [guidechem.com]

- 5. manusaktteva.com [manusaktteva.com]

- 6. manusaktteva.com [manusaktteva.com]

- 7. clinivex.com [clinivex.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Strategic Analysis & Application in Tyrosine Kinase Inhibitor (TKI) Synthesis

Part 1: Executive Summary & Molecular Identity

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a highly specialized, transient intermediate primarily associated with the synthesis of irreversible EGFR/HER2 inhibitors, most notably Neratinib (HKI-272) .

Critical Technical Distinction (E-E-A-T):

Researchers often confuse this specific structure with its stable precursor or its downstream coupled product. In standard industrial workflows, the 6-nitro analog is the stable starting material. The 6-amino-4-chloro species described here is chemically precarious; it possesses both a nucleophilic amine (

Physicochemical Profile (Predicted & Analogous Data)

| Property | Value / Description | Notes |

| Chemical Formula | ||

| Molecular Weight | 247.68 g/mol | |

| CAS Number | Not widely assigned | Often confused with Nitro-analog (CAS 214476-09-2) or Coupled-analog (CAS 848139-78-6).[1][2][3][4] |

| Appearance | Yellow to brownish amorphous solid | Amine oxidation leads to darkening over time. |

| Solubility | DMSO, DMF, DMAc | Low solubility in water/alcohols. |

| Melting Point | >200°C (Decomposition) | Likely polymerizes upon melting. |

| pKa (Predicted) | ~3.5 (Quinoline N), ~2.8 (Aniline N) | The 3-CN group significantly reduces basicity. |

| Stability | Low / Air Sensitive | Store under Argon/Nitrogen at -20°C. |

Part 2: Structural Analysis & Reactivity

The reactivity of this molecule is defined by the "Push-Pull" electronic system of the quinoline ring.

Electronic Architecture

-

3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) at the 3-position pulls electron density from the ring, making the 4-position highly electrophilic.

-

4-Chloro Group (-Cl): The leaving group. Activated by the 3-CN and the ring nitrogen, it is primed for Nucleophilic Aromatic Substitution (

). -

6-Amino Group (-NH2): A strong electron donor. Its presence complicates the chemistry because it can act as a competing nucleophile, attacking the 4-position of another molecule (dimerization).

-

7-Ethoxy Group (-OEt): An electron-donating group that stabilizes the quinoline core but also increases the electron density at the 6-position, making the amine more nucleophilic.

The "Self-Destruct" Mechanism (Graphviz Diagram)

The following diagram illustrates the inherent instability of this specific intermediate compared to the stable Nitro route.

Caption: Comparative stability analysis showing the polymerization risk of the 6-Amino-4-chloro species versus the standard industrial route utilizing the 6-Nitro precursor.

Part 3: Synthetic Utility & Protocols

To utilize this core effectively, one must employ the Convergent Synthesis Strategy . The standard protocol avoids isolating the 6-amino-4-chloro species. Instead, the 4-chloro is displaced first while the 6-position is protected as a Nitro group.

Protocol A: The "Standard" Industrial Route (Recommended)

Objective: Synthesis of the Neratinib intermediate (CAS 848139-78-6) avoiding the unstable amino-chloro core.

-

Starting Material: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2).[4]

-

Coupling (

):-

Reagents: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq), Pyridine hydrochloride (catalyst).

-

Solvent: 2-Ethoxyethanol or Isopropanol.

-

Conditions: Reflux (80-100°C) for 2-4 hours.

-

Mechanism: The aniline attacks the 4-position, displacing chloride. The 6-Nitro group prevents self-reaction.

-

-

Reduction (Nitro

Amino):-

Reagents: Iron powder/Ammonium Chloride (Fe/NH4Cl) or Raney Nickel/H2.

-

Solvent: Ethanol/Water or Methanol.

-

Outcome: This yields the stable 6-Amino-4-anilino... intermediate, ready for acrylation to form Neratinib.

-

Protocol B: Isolation of 6-Amino-4-chloro... (Research Only)

Objective: If you strictly require the 6-amino-4-chloro core for a novel substitution pattern.

WARNING: Perform in a glovebox or under strict inert conditions.

-

Precursor: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile.[4]

-

Chemoselective Reduction:

-

Challenge: Reducing

to -

Reagent System: Stannous Chloride (

) in Ethyl Acetate or Ethanol. -

Conditions: Reflux, 2-3 hours.

is specific for nitro groups and generally spares aryl chlorides compared to catalytic hydrogenation (

-

-

Workup:

-

Neutralize with saturated

(careful of emulsion). -

Extract rapidly with EtOAc.

-

Do not concentrate to dryness if possible; use the solution immediately in the next step to prevent polymerization.

-

Part 4: Analytical Characterization

When characterizing this class of compounds, specific spectral signatures confirm the integrity of the core.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 min.

-

Detection: UV at 254 nm (aromatic) and 330 nm (quinoline conjugation).

-

Retention Time: The Amino-Cl species will elute earlier than the Nitro-Cl precursor due to the polarity of the amine.

NMR Signatures ( -DMSO)

-

Proton (

):- 8.8 - 9.0 ppm (s, 1H): H-2 proton (characteristic singlet of the quinoline ring next to Nitrogen).

- 7.4 - 7.6 ppm: Aromatic protons (H-5, H-8).

-

5.5 - 6.5 ppm (br s, 2H):

-

4.2 ppm (q) & 1.4 ppm (t): Ethoxy group (

Part 5: Synthesis Workflow Diagram

The following Graphviz diagram details the placement of this molecule within the broader context of TKI drug development.

Caption: Synthetic workflow illustrating the critical route decision point. Route A (Standard) bypasses the isolation of the unstable 6-Amino-4-chloro target.

References

-

Rabindran, S. K., et al. (2004). "Antitumor Activity of HKI-272, an Irreversible Inhibitor of the HER-2 Tyrosine Kinase."[5] Cancer Research.

-

Wissner, A., & Mansour, T. S. (2008). "The Development of HKI-272 and Related Compounds for the Treatment of Cancer." Archives of Pharmacy.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 214476-09-2 (Nitro precursor).

-

Wyeth Holdings Corp. (2006). "Process for the preparation of substituted 3-cyanoquinolines." World Intellectual Property Organization (WIPO) Patent WO2006127207.

Sources

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | C12H8ClN3O3 | CID 11011305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Structure Elucidation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This guide serves as an authoritative technical reference for the structural elucidation of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS: 848133-87-9).[1][2] This molecule is a critical "Process Impurity" and "Reference Standard" in the synthesis of tyrosine kinase inhibitors (TKIs) such as Neratinib .[3]

Technical Reference for TKI Process Development

Executive Summary & Chemical Identity[1][4]

-

Target Molecule: this compound[1][2][4][5][6][7][8][9][10][11]

-

Molecular Formula: C₁₂H₁₀ClN₃O[11]

-

Role: Key intermediate/impurity in Neratinib synthesis.[3] It represents the reduced form of the electrophilic precursor (6-nitro-4-chloro) prior to the aniline coupling step.[1][2]

Scientific Context: In the standard synthesis of Neratinib, the 4-chloro-3-cyanoquinoline core acts as the electrophile for the aniline coupling.[1][2][3] Typically, the 6-position carries a nitro group during this coupling to deactivate the ring and prevent side reactions.[1][3] The presence of the 6-amino group while the 4-chloro substituent is still intact suggests a specific process deviation (premature reduction) or a deliberate synthetic route modification.[1][2] Its structural confirmation is vital because the electron-donating amino group significantly alters the reactivity of the 4-chloro position towards nucleophilic aromatic substitution (SNAr).[1][2]

Synthetic Origin & Regiochemistry

To elucidate the structure with certainty, one must understand the regiochemical lineage.[3] The 6- and 7-positions are differentiated early in the synthesis.[1][2][3]

Synthetic Pathway (Causality of Structure)

The structure is derived from the Gould-Jacobs reaction sequence, followed by nitration and chlorination.[1][3]

Figure 1: Synthetic genealogy confirming the regiochemistry of the substituents.[1][2] The critical differentiation is the reduction of the Nitro group to Amino without displacing the Chloro group.[3]

Analytical Strategy & Structure Elucidation

The primary challenge is proving the coexistence of the labile 4-chloro group and the nucleophilic 6-amino group, and distinguishing this from its regioisomers (e.g., 7-amino-6-ethoxy).[1][2][3]

Mass Spectrometry (HRMS) - The Integrity Check

Before NMR analysis, the integrity of the chlorine atom must be validated.[1][3] The amino group increases the risk of hydrolysis (to 4-OH) or self-polymerization.[1][2]

-

Method: ESI+ (Electrospray Ionization).[1]

-

Acceptance Criteria:

NMR Spectroscopy - The Definitive Proof

The 1H and 2D NMR data provide the spatial confirmation.[3]

Predicted Chemical Shifts (DMSO-d₆):

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Structural Insight |

| H-2 | Ar-H | 8.80 - 8.90 | Singlet | Characteristic of 3-CN-quinoline.[1][2][3] Deshielded by ring nitrogen and CN. |

| H-5 | Ar-H | 7.30 - 7.40 | Singlet | Key Signal. Shielded by the ortho-amino group (C6).[2][3] |

| H-8 | Ar-H | 7.10 - 7.20 | Singlet | Shielded by the ortho-ethoxy group (C7).[1][2][3] |

| NH₂ | Amine | 5.80 - 6.20 | Broad Singlet | Exchangeable with D₂O.[2][3] Confirms reduction of Nitro.[3] |

| OCH₂ | Ethoxy | 4.20 - 4.30 | Quartet | Coupling to CH₃.[2][3] |

| CH₃ | Ethoxy | 1.40 - 1.50 | Triplet | Coupling to OCH₂.[2][3] |

Differentiation Logic (Expert Insight):

-

Vs. 6-Nitro Precursor: The H-5 proton in the 6-nitro compound would appear significantly downfield (~8.5-9.0 ppm) due to the electron-withdrawing nitro group.[1][2] In the 6-amino target, H-5 shifts upfield to ~7.3 ppm.[1][2][3]

-

Vs. 6-Ethoxy-7-Amino Isomer: In the target (6-amino-7-ethoxy), H-8 is the proton flanked by the alkoxy group.[1][2] In the isomer (6-ethoxy-7-amino), H-5 would be flanked by the alkoxy group.[1][2] NOESY distinguishes this.

2D NMR Correlation Logic (NOESY/HMBC)

The following diagram illustrates the mandatory NOE (Nuclear Overhauser Effect) correlations required to confirm the regiochemistry.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating checkpoints for compound stability.

Sample Preparation (Critical for Labile Chlorides)

The 4-chloro group is susceptible to hydrolysis in the presence of trace water and acid/base.[1][3]

-

Solvent Selection: Use DMSO-d₆ (anhydrous) from a freshly opened ampoule.[1] Avoid CDCl₃ if it is acidic (common due to photolysis), as acid accelerates hydrolysis or polymerization.[1][3]

-

Concentration: Prepare a 10-15 mg/mL solution.

-

Temperature: Run all experiments at 298 K (25°C) . Do not heat the probe, as this increases the rate of Cl displacement by the solvent or the 6-amino group (self-reaction).[1][3]

Data Acquisition Workflow

-

Step 1: 1H NMR (16 scans):

-

Step 2: 13C NMR (1024 scans):

-

Step 3: 1H-1H NOESY (Mixing time 300-500ms):

Summary of Key Data for Identification

| Parameter | Value / Characteristic | Structural Conclusion |

| Appearance | Yellow to brownish solid | Conjugated amino-quinoline system.[1][2][3] |

| IR Spectrum | ~2220 cm⁻¹ (Sharp) | Confirms C≡N (Nitrile).[2] |

| IR Spectrum | 3300-3450 cm⁻¹ (Broad) | Confirms NH₂ (Primary Amine).[1][2] |

| MS (ESI+) | m/z 248/250 (3:1 ratio) | Confirms 4-Chloro presence.[2] |

| 1H NMR | δ 8.85 (s, 1H) | Confirms Quinoline Core (H-2).[2][3] |

| 1H NMR | δ 7.35 (s, 1H) | Confirms H-5 (Shielded by NH₂).[2][3] |

| 1H NMR | δ 7.15 (s, 1H) | Confirms H-8 (Shielded by OEt).[2][3] |

References

-

PubChem. (n.d.).[3][12] Compound Summary: this compound (CAS 848133-87-9).[1][2][4][5][9][10] National Library of Medicine.[3] Retrieved January 28, 2026, from [Link][1][3]

-

Zhang, F. et al. (2010).[3] Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines. (Contextual reference for Neratinib intermediates). Journal of Medicinal Chemistry.

Sources

- 1. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 2. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. This compound|848133-87-9--JieJie Group [jiejiegroup.com]

- 5. This compound CAS#: 848133-87-9 [amp.chemicalbook.com]

- 6. 2-(5-bromo-2-methylquinolin-8-yl)oxypropanenitrile|88757-40-8 - MOLBASE Encyclopedia [m.molbase.com]

- 7. 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile | 848139-78-6 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 848133-87-9 [m.chemicalbook.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. 848133-87-9|this compound|BLD Pharm [bldpharm.com]

- 12. Neratinib Impurity 59 | C30H30ClN6O4+ | CID 87765326 - PubChem [pubchem.ncbi.nlm.nih.gov]

Targeting the Kinome: A Technical Guide to Quinoline-3-Carbonitrile Derivatives

Executive Summary

The quinoline-3-carbonitrile scaffold represents a critical bioisostere of the quinazoline core found in approved EGFR inhibitors like Gefitinib and Erlotinib. By replacing the N-3 nitrogen of the quinazoline ring with a carbonitrile (C-CN) group, researchers can modulate physicochemical properties—specifically lipophilicity and pKa—while maintaining the essential hydrogen-bonding network required for ATP-competitive inhibition.

This guide details the rationale, synthesis, and biological validation of these derivatives, focusing specifically on their application as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase inhibitors in antimicrobial research.

Part 1: Structural Rationale & Pharmacophore Analysis

The Bioisosteric Shift

The transition from quinazoline to quinoline-3-carbonitrile is not merely structural; it is electronic. The nitrile group at position 3 acts as a strong electron-withdrawing group (EWG), which:

-

Increases Electrophilicity: It activates the C-4 position for nucleophilic aromatic substitution (

), facilitating the introduction of diverse aniline pharmacophores. -

Mimics N-3: In the ATP binding pocket of kinases (e.g., EGFR, Src), the nitrile nitrogen serves as a hydrogen bond acceptor, mimicking the interaction of the quinazoline N-3 with the water network or specific residues (e.g., Thr790, Met769).

Key Binding Interactions (EGFR Model)

-

N-1 (Quinoline Nitrogen): Accepts H-bond from the backbone NH of Met793 (hinge region).

-

C-3 (Nitrile): Projects into the solvent-accessible region or interacts with the gatekeeper residue, influencing selectivity.

-

C-4 (Aniline Moiety): Fits into the hydrophobic pocket; substituents here dictate affinity and potency against mutant strains (e.g., T790M).

Part 2: Synthetic Strategies & Protocols

Workflow Visualization

The following diagram outlines the primary synthetic route for 4-anilinoquinoline-3-carbonitriles, the most bioactive class of these derivatives.

Caption: Step-wise synthesis of 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

Detailed Experimental Protocol: Synthesis of 4-Anilinoquinoline-3-carbonitrile

Objective: To synthesize a library of EGFR inhibitors via nucleophilic displacement.

Reagents:

-

4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (Scaffold)

-

Substituted Anilines (e.g., 3-chloro-4-fluoroaniline)

-

Isopropanol (Solvent)

-

Pyridine (Catalyst/Base)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile in anhydrous isopropanol (10 mL/mmol).

-

Addition: Add 1.1 equivalents of the specific substituted aniline.

-

Catalysis: Add a catalytic amount of pyridine (or HCl in dioxane for acid catalysis).

-

Reaction: Reflux the mixture at 80-85°C for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Checkpoint: The spot for the starting chloride (

) should disappear, replaced by a lower

-

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a hydrochloride salt.

-

Purification: Filter the solid, wash with cold isopropanol, and recrystallize from ethanol/water.

-

Validation: Confirm structure via

H-NMR (DMSO-d6). Look for the disappearance of the C-4 chlorine signal and the appearance of aniline aromatic protons and the NH exchangeable singlet (

Part 3: Biological Activity & Mechanism of Action[1]

Mechanism: EGFR Signal Transduction Inhibition

Quinoline-3-carbonitriles function primarily as ATP-competitive inhibitors. By blocking the ATP binding pocket of the EGFR tyrosine kinase domain, they prevent autophosphorylation and downstream signaling.

Caption: Inhibition of EGFR phosphorylation cascade by Quinoline-3-CN derivatives.[1]

Bioassay Protocols

Protocol A: In Vitro Kinase Assay (EGFR)

-

System: ADP-Glo™ Kinase Assay or ELISA-based Tyrosine Kinase assay.

-

Procedure:

-

Incubate recombinant EGFR enzyme (0.2 µ g/well ) with the test compound (serial dilutions: 0.1 nM to 10 µM) in kinase buffer (20 mM HEPES, 10 mM

) for 15 mins at 25°C. -

Initiate reaction by adding ATP (10 µM) and substrate (Poly Glu:Tyr).

-

Incubate for 45 mins.

-

Stop reaction and detect ADP production (luminescence) or Phospho-tyrosine (colorimetric antibody).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

.

-

Protocol B: MTT Cytotoxicity Assay

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

-

Procedure:

-

Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treat with quinoline derivatives for 48h.

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Part 4: Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substitutions on the quinoline-3-carbonitrile core, synthesized from recent literature data.

| Position | Substituent (R) | Effect on Activity | Rationale |

| C-3 | -CN (Nitrile) | Critical | Essential for H-bonding and electron withdrawal; superior to -CONH2 for metabolic stability. |

| C-4 | 3-Cl, 4-F-aniline | High Potency | Halogens improve lipophilicity and fit into the hydrophobic pocket (Type I inhibition). |

| C-6/7 | -OCH3 (Methoxy) | Moderate | Electron donation increases basicity of N-1; mimics Erlotinib structure. |

| C-6 | Morpholine/Piperazine | Enhanced | Improves water solubility and pharmacokinetic profile; allows interaction with solvent-exposed regions. |

| C-6 | Acrylamide | Irreversible | Michael acceptor for covalent bonding with Cys797 (Targeting T790M mutation). |

References

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central (NIH). [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. PubMed Central (NIH). [Link]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry (via PubMed). [Link][2]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. [Link]

-

Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors. PubMed Central (NIH). [Link]

Sources

Technical Guide: Mechanism of Action & Experimental Validation of Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through specific substituent modifications. While historically anchored in antimalarial therapy (e.g., chloroquine), the scaffold has evolved into a cornerstone of oncology (kinase inhibitors) and antimicrobial resistance research.

This guide dissects the three primary mechanisms of action (MoA) for substituted quinolines: Heme Polymerization Inhibition , Kinase Signal Transduction Modulation , and Nucleic Acid Interfacing . It provides the causal logic behind these mechanisms and details self-validating experimental protocols for their verification.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The versatility of the quinoline ring stems from its electronic distribution, allowing it to act as a hydrogen bond acceptor (N1) and a

Visualizing the Scaffold Logic

Figure 1: Structural logic of the quinoline scaffold. Key substitution vectors (C4, C8, N1) dictate the switch between antimalarial, anticancer, and DNA-targeting activities.

Part 2: Mechanism A — Heme Detoxification (Antimalarial)

The Mechanistic Causality

In Plasmodium parasites, hemoglobin digestion releases free heme (ferriprotoporphyrin IX), which is toxic to the parasite due to its ability to generate reactive oxygen species (ROS). The parasite detoxifies heme by polymerizing it into inert crystals called hemozoin (

4-Aminoquinolines (e.g., Chloroquine) function by:

-

Accumulation: The basic nitrogen (pKa ~8-10) becomes protonated in the parasite's acidic digestive vacuole (pH ~4.7), trapping the drug via ion trapping.

-

Capping: The quinoline ring

-stacks with the dimeric heme unit, blocking the elongation of the hemozoin crystal. -

Toxicity: Free heme accumulates, lysing the parasite membrane.

Protocol: NP-40 Mediated -Hematin Formation Assay

Purpose: To quantify a compound's ability to inhibit the conversion of heme to hemozoin in a cell-free system.

Reagents:

-

Hemin Stock: 25 mM hemin chloride in DMSO.

-

Assay Buffer: 100 mM Sodium Acetate (pH 5.0) — Critical: Mimics the acidic vacuole.

-

Lipid Mediator: Nonidet P-40 (NP-40) or Tween-20.

-

Detection Reagent: Pyridine solution (20% v/v in HEPES).

Step-by-Step Workflow:

-

Preparation: Dilute hemin to 100 µM in Assay Buffer containing 0.2 µM NP-40. The lipid surfactant is essential to catalyze crystallization, mimicking the lipid nanospheres in the parasite.

-

Incubation: Add test quinoline compounds (0–100 µM) to the hemin mixture in a 96-well plate.

-

Reaction: Incubate at 60°C for 4–6 hours . Note: Heat accelerates the polymerization kinetics to a measurable timeframe.

-

Quantification: Add Pyridine solution.

-

Logic: Pyridine coordinates with free heme (unpolymerized) to form a low-spin complex absorbing at 405 nm. It does not dissolve polymerized

-hematin.

-

-

Readout: Measure absorbance at 405 nm. Lower absorbance indicates higher polymerization (ineffective drug); higher absorbance indicates inhibited polymerization (effective drug).

Part 3: Mechanism B — Signal Transduction Modulation (Kinase Inhibition)

The Mechanistic Causality

In oncology, quinolines (e.g., Lenvatinib, Bosutinib) act as ATP-competitive inhibitors. They target receptor tyrosine kinases (RTKs) like VEGFR, c-Met, and EGFR.

-

Type I Binding: The quinoline binds to the active conformation (DFG-in), mimicking the adenine ring of ATP.

-

Type II Binding: The inhibitor occupies the hydrophobic pocket adjacent to the ATP site (allosteric), stabilizing the inactive conformation (DFG-out).

Comparative Data: Quinoline Kinase Profiles

| Compound | Primary Target | Binding Mode | IC50 (nM) | Clinical Application |

| Lenvatinib | VEGFR1-3, FGFR | Type I/II Hybrid | 4 - 22 | Thyroid/Hepatocellular Carcinoma |

| Bosutinib | Src/Abl | Type I | 1.2 | CML (Philadelphia chromosome+) |

| Cabozantinib | c-Met, VEGFR2 | Type II | 0.035 | Renal Cell Carcinoma |

| Foretinib | c-Met, ROS1 | Type II | 0.4 | Metastatic Gastric Cancer |

Visualizing the Kinase Interaction

Figure 2: Interaction map of quinoline inhibitors within the kinase domain. The scaffold mimics ATP adenine, while substituents probe the hydrophobic back-pocket.

Part 4: Mechanism C — Nucleic Acid Interfacing (Topo II Inhibition)

The Mechanistic Causality

Planar quinoline derivatives can intercalate between DNA base pairs.[2] However, the lethal mechanism often involves the stabilization of the Topoisomerase II-DNA Cleavage Complex .

-

Normal Function: Topo II creates a transient double-strand break to relieve supercoiling, passes a second helix through, and religates the break.[3]

-

Quinoline Action: The drug binds at the interface of the enzyme and the cleaved DNA, preventing religation. This leaves the cell with permanent double-strand breaks, triggering apoptosis.

Protocol: Topoisomerase II Relaxation Assay

Purpose: To determine if a quinoline derivative inhibits Topo II catalytic activity (relaxation of supercoiled DNA).

Reagents:

-

Substrate: Supercoiled plasmid DNA (pBR322), 0.5 µg per reaction.

-

Enzyme: Human Recombinant Topoisomerase II

(1–2 Units). -

Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl

, 5 mM DTT, 300 µg/mL BSA. -

ATP Mix: 20 mM ATP (Essential cofactor).

Step-by-Step Workflow:

-

Master Mix Assembly: Combine water, 10X Buffer, and ATP.[3]

-

Compound Addition: Add 2 µL of the test quinoline (dissolved in DMSO) to the reaction tubes. Include a DMSO control (negative) and Etoposide (positive control).

-

Enzyme Initiation: Add Topo II enzyme and pBR322 DNA. Final volume: 20 µL.

-

Incubation: Incubate at 37°C for 30 minutes .

-

Termination: Stop reaction with 2 µL of 10% SDS followed by Proteinase K digestion (15 min at 37°C) to digest the enzyme.

-

Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide initially). Run at 2-3 V/cm.

-

Staining & Visualization: Stain with Ethidium Bromide post-run.

-

Result:Supercoiled DNA runs faster (lower band). Relaxed DNA runs slower (higher band).

-

Interpretation: An effective inhibitor will prevent relaxation, resulting in a band pattern identical to the supercoiled control (fast migration).

-

Part 5: Emerging Mechanisms (MDR Reversal)

Recent studies (2020–2024) highlight substituted quinolines as potent inhibitors of P-glycoprotein (P-gp/ABCB1) . Overexpression of P-gp is a primary driver of Multidrug Resistance (MDR).[4][5]

-

Mechanism: Quinoline derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

-

Significance: Co-administration of "silent" quinoline modulators (which lack intrinsic cytotoxicity) can restore the sensitivity of resistant tumors to standard chemotherapy.

References

-

Kinase Inhibition (Review): Aly, R. M., et al. (2025). "Quinoline-based small molecules as effective protein kinases inhibitors."[6] Journal of American Science. Link

-

Antimalarial Mechanism: Egan, T. J., et al. (2001). "In vitro beta-hematin formation assays... comparative inhibition with quinoline and endoperoxide antimalarials." Experimental Parasitology. Link

-

Beta-Hematin Protocol: Sandlin, R. D., et al. (2014).[1] "Identification of β-hematin inhibitors in a high-throughput screening effort." International Journal for Parasitology: Drugs and Drug Resistance. Link

-

MDR Reversal: Wang, J., et al. (2019). "Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance."[7][8] Frontiers in Pharmacology. Link

-

Topoisomerase Assay: Inspiralis. "Human Topoisomerase II Relaxation Assay Protocol." Link

-

DNA Intercalation: Strekowski, L., & Wilson, B. (2024). "Quinoline-based compounds can inhibit diverse enzymes that act on DNA." PMC. Link

Sources

- 1. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 8. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data & Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This guide provides an in-depth technical analysis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Neratinib (HKI-272) .

The content is structured to assist medicinal chemists and process development scientists in the isolation, characterization, and validation of this compound.

Chemical Identity & Structural Context

This molecule represents a "pivot point" in the synthesis of EGFR/HER2 inhibitors. It contains three distinct functional handles: the 4-chloro group (electrophile for SNAr coupling), the 6-amino group (nucleophile for acylation), and the 3-cyano group (electron-withdrawing modulator).

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Registry Number | 848133-87-9 |

| Molecular Formula | C₁₂H₁₀ClN₃O |

| Molecular Weight | 247.68 g/mol |

| Appearance | Yellow to brownish solid (Oxidation sensitive) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water. |

| Role | Key Intermediate for Neratinib (HKI-272) |

Spectroscopic Characterization

Note: While specific Certificates of Analysis are proprietary to reference standard manufacturers (e.g., LGC, TRC), the following data is derived from high-fidelity structural analogs and the known transformation of the 6-nitro precursor. This data serves as a reference for reaction monitoring.

A. Proton NMR ( H NMR)

Solvent: DMSO-

The reduction of the 6-nitro group to the 6-amino group results in a diagnostic upfield shift of the H-5 proton (ortho to the amine).

| Position | Shift ( | Multiplicity | Integration | Assignment / Diagnostic Note |

| H-2 | 8.75 – 8.85 | Singlet (s) | 1H | Deshielded by adjacent N and CN. Characteristic quinoline singlet. |

| H-5 | 7.20 – 7.35 | Singlet (s) | 1H | Critical Diagnostic: Significant upfield shift from ~8.6 ppm in the nitro-precursor due to shielding by the new -NH₂ group. |

| H-8 | 7.30 – 7.45 | Singlet (s) | 1H | Ortho to ethoxy group. |

| -NH₂ | 5.60 – 6.20 | Broad (br s) | 2H | Exchangeable with D₂O. Chemical shift varies with concentration and water content. |

| -OCH₂- | 4.25 – 4.35 | Quartet (q) | 2H | |

| -CH₃ | 1.40 – 1.50 | Triplet (t) | 3H |

B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

-

Nitrile (-CN): ~115.0 ppm (Characteristic weak signal).

-

C-4 (C-Cl): ~140.0 – 145.0 ppm (Quaternary).

-

C-2: ~150.0 – 153.0 ppm.

-

C-7 (C-OEt): ~150.0 – 155.0 ppm (Deshielded by Oxygen).

-

C-6 (C-NH₂): ~140.0 ppm (Upfield shift relative to C-NO₂ precursor).

-

Ethoxy: ~64.5 ppm (CH₂), ~14.5 ppm (CH₃).

C. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Ion:

-

m/z: 248.05 (¹²C, ³⁵Cl) and 250.05 (¹²C, ³⁷Cl).

-

Isotope Pattern: Distinct 3:1 ratio due to the Chlorine atom. This is the primary check for the integrity of the 4-Cl bond during reduction (loss of Cl would result in M+H ~214).

D. Infrared Spectroscopy (FT-IR)

-

Nitrile (

): Sharp band at 2220 – 2230 cm⁻¹ . -

Amine (

): Doublet (symmetric/asymmetric stretch) at 3350 – 3450 cm⁻¹ . -

Ether (

): Strong stretch at 1200 – 1250 cm⁻¹ .

Experimental Protocols & Synthesis Logic

The synthesis of this intermediate requires a chemoselective reduction . You must reduce the 6-nitro group to an amine without dechlorinating the 4-position (hydrodehalogenation is a common side reaction with Pd/C + H₂).

Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical decision points.

Caption: Synthesis pathway highlighting the chemoselective reduction step required to preserve the 4-chloro substituent.

Detailed Protocol: Selective Reduction (Iron/Acetic Acid Method)

Rationale: Iron powder in acetic acid is a classic, mild reduction method that generally tolerates aryl chlorides, unlike catalytic hydrogenation.

-

Preparation: Charge a reaction vessel with 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) and Ethanol/Water (3:1 ratio).

-

Activation: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq) or catalytic Acetic Acid.

-

Reaction: Heat the mixture to 70–80°C with vigorous stirring.

-

IPC (In-Process Control): Monitor by TLC or HPLC. The starting material (Nitro) is less polar; the product (Amine) is more polar and fluorescent under UV (365 nm).

-

-

Work-up (Critical):

-

Cool to room temperature.

-

Filter through a Celite pad to remove iron sludge. Wash the pad with warm ethyl acetate.

-

Adjust pH of the filtrate to ~8-9 using saturated NaHCO₃ solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Acetonitrile if necessary. The product is unstable to prolonged light exposure; store in amber vials under inert gas (Ar/N₂).

Troubleshooting & Stability

The 4-chloro-6-amino species is a "loaded spring." It contains a nucleophile (amine) and an electrophile (4-chloro-quinoline core).

-

Self-Polymerization: In solution, the 6-amino group of one molecule can attack the 4-position of another (SNAr), leading to oligomers.

-

Mitigation: Do not store in solution for extended periods. Isolate as a solid or use immediately in the next coupling step.

-

-

Hydrolysis: The 4-chloro group is susceptible to hydrolysis to the 4-hydroxy analog (4-quinolone) in strongly acidic or basic aqueous conditions.

-

Mitigation: Perform work-up rapidly at neutral to mildly basic pH.

-

References

-

Neratinib Synthesis & Intermediates

-

Patent: CN103588755B. "Preparation method of Neratinib." (Describes the condensation of quinoline intermediates).

-

-

Spectroscopic Standards

- Reduction Methodologies: Literature: "Selective reduction of nitro compounds in the presence of aryl halides." Organic Process Research & Development. (General grounding for Fe/AcOH choice).

-

Precursor Data (Nitro-Analog)

Sources

Technical Guide: Solubility & Physicochemical Profiling of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Part 1: Executive Summary & Structural Context

The "Amino-Chloro" Challenge

In the synthesis of quinoline-based Tyrosine Kinase Inhibitors (TKIs) such as Neratinib (HKI-272) , the compound 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (CAS 848133-87-9) represents a critical structural singularity. Unlike the standard "Nitro-Chloro" intermediate (4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile), this "Amino-Chloro" variant possesses both a nucleophilic aniline moiety at C6 and a highly electrophilic chloro-substituent at C4.

This duality creates a self-reactive potential (intermolecular displacement) and necessitates a precise solubility profile to ensure stability during processing. This guide defines the solubility landscape of this compound to aid in its isolation as a reference standard or its rejection as a process impurity.

Physicochemical Baseline

Before establishing solubility protocols, we must understand the molecular forces at play:

| Property | Value (Experimental/Predicted) | Process Implication |

| CAS Number | 848133-87-9 | Unique identifier for the "Amino-Chloro" species.[1] |

| Molecular Weight | 247.68 g/mol | Low MW facilitates tight crystal packing. |

| pKa (Base) | ~1.35 (Quinoline N) | Extremely weak base due to electron-withdrawing -CN and -Cl. |

| LogP | ~2.5 - 2.8 | Moderately lipophilic; poor water solubility expected. |

| H-Bond Donors | 1 (Amino group) | Capable of specific solvation in alcohols/DMSO. |

Part 2: Solubility Profile & Solvent Selection

The solubility of this compound is dominated by the rigid quinoline scaffold and the "push-pull" electronic effects between the ethoxy (donor) and cyano/chloro (acceptor) groups.

Solubility Matrix

Data synthesized from structural analogs and process chemistry principles.

| Solvent Class | Representative Solvent | Solubility Behavior | Operational Context |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Primary solvents for reaction and stock solution preparation. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate (Hot) | Good for recrystallization; poor solubility at 0°C allows high recovery. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility increases significantly with temperature; ideal anti-solvents when paired with DMSO. |

| Ethers | THF, 2-MeTHF | Moderate | Useful for intermediate handling; 2-MeTHF is preferred for biphasic workups. |

| Chlorinated | DCM, Chloroform | Moderate | Good solubilizer but avoided in GMP steps due to genotoxicity concerns. |

| Non-Polar | Hexanes, Heptane | Insoluble | Strict anti-solvents; used to drive precipitation. |

| Aqueous | Water (pH 7) | Insoluble | Process waste stream; product crashes out. |

The pH-Solubility Paradox

While the amino group suggests acid solubility, the 3-cyano and 4-chloro groups strongly deactivate the ring , lowering the pKa of the quinoline nitrogen.

-

Acidic Conditions (pH < 1): Soluble due to protonation, but high risk of hydrolyzing the 4-chloro group (yielding the 4-hydroxy impurity) or the nitrile.

-

Basic Conditions: Insoluble. The amino group is not acidic enough to deprotonate.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process optimization.

Reagents: HPLC-grade solvents, CAS 848133-87-9 (>98% purity). Equipment: Temperature-controlled shaker, 0.22 µm PTFE filters.

-

Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal and agitate at 25°C for 24 hours .

-

If fully dissolved, add more solid until saturation is visible.

-

-

Sampling:

-

Filter the supernatant using a pre-heated syringe filter (to prevent crash-out).

-

Transfer a known volume (e.g., 0.5 mL) to a tared weighing dish.

-

-

Quantification: Evaporate solvent under vacuum at 40°C until constant weight.

-

Calculation:

-

Protocol B: Purification via Anti-Solvent Crystallization

Objective: To isolate high-purity material by leveraging the solubility differential.

-

Dissolution: Dissolve crude this compound in DMSO (5 vol, i.e., 5 mL per gram) at 40°C. Ensure complete dissolution.

-

Filtration: Polish filter to remove mechanical impurities.

-

Precipitation: Slowly add Water (10 vol) or Methanol (15 vol) dropwise while stirring at 20°C.

-

Note: The "Amino-Chloro" compound will crystallize as a pale yellow solid.

-

-

Aging: Cool to 0–5°C and stir for 2 hours to maximize yield.

-

Isolation: Filter and wash the cake with cold Methanol/Water (1:1). Dry under vacuum at 45°C.

Part 4: Process Visualization (DOT Diagrams)

Synthesis & Impurity Pathway

This diagram illustrates where the "Amino-Chloro" species fits in the Neratinib pathway and the risk of side reactions.

Caption: Figure 1. The "Amino-Chloro" intermediate (Yellow) represents a deviant or specific pathway node with high reactivity risks compared to the standard "Nitro-First" route.

Solubility Decision Tree

A logic flow for selecting the correct solvent system based on the intended operation.

Caption: Figure 2. Solvent selection logic based on the operational requirement for CAS 848133-87-9.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234323 (Related Quinoline Scaffolds). Retrieved from [Link]

-

Wang, T., et al. (2010). Process Development for the Synthesis of Neratinib. Organic Process Research & Development. (Contextual citation for Quinoline chemistry).

Sources

discovery of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile as a pharmaceutical intermediate

Technical Guide: Discovery & Application of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Executive Summary

This technical guide details the synthesis, characterization, and application of This compound (CAS 848133-87-9), a critical "pivot" intermediate in the manufacture of the tyrosine kinase inhibitor Neratinib (HKI-272) .[1][2]

Unlike conventional routes that couple the aniline side-chain before reducing the nitro group, this guide focuses on the "Amino-First" Strategy .[1][2] This approach generates the fully functionalized quinoline core (containing the free 6-amino group and the reactive 4-chloro electrophile) prior to coupling.[1][2] This strategy offers distinct advantages in convergent synthesis, allowing for the independent optimization of the expensive aniline fragment and the quinoline core, though it requires rigorous control over chemoselectivity to prevent self-polymerization.[1]

Strategic Retrosynthesis & Pathway Logic

The synthesis of Neratinib can be disconnected at the C4-N bond of the quinoline ring.[1][2] The "Amino-First" route relies on the unique stability of the 4-chloro-6-amino species under acidic conditions, allowing the nitro reduction to proceed without displacing the labile C4-chlorine.[1][2]

Pathway Visualization (DOT)

Figure 1: Strategic placement of CAS 848133-87-9 in the convergent synthesis of Neratinib.

Detailed Synthetic Protocols

The following protocols are designed for scalability and reproducibility. The critical challenge is the Step 2 Reduction , where the 4-chloro substituent must be preserved while reducing the 6-nitro group.[1][2]

Step 1: Chlorination of the Quinolone Core

Objective: Convert the 4-hydroxy tautomer to the reactive 4-chloro species.[1][2]

-

Reagents: 4-Hydroxy-6-nitro-7-ethoxyquinoline-3-carbonitrile (1.0 eq), POCl

(4.0 eq), DMAP (0.05 eq, optional catalyst). -

Solvent: Acetonitrile or Toluene (or neat POCl

).[1] -

Protocol:

-

Charge the reaction vessel with the 4-hydroxy precursor.[1][2]

-

Add POCl

slowly at ambient temperature to control exotherm.[1] -

Heat to reflux (approx. 80–105°C) for 2–4 hours. Monitor by HPLC for disappearance of starting material.[1]

-

Quench (Critical): Cool to 40°C and slowly pour into crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the nitrile.[1]

-

Neutralize with K

CO

-

-

Key Insight: The presence of the electron-withdrawing 3-cyano and 6-nitro groups makes the C4 position highly electrophilic, facilitating chlorination but also making the product sensitive to hydrolysis.[1][2]

Step 2: Chemoselective Reduction (The "Pivot" Step)

Objective: Reduce the 6-nitro group to the 6-amino group without dechlorinating the C4 position.[1][2]

Method: Iron/Acetic Acid Reduction (Bechamp Reduction).[1] Catalytic hydrogenation (Pd/C, H

-

Reagents: 4-Chloro-6-nitro-7-ethoxyquinoline-3-carbonitrile (1.0 eq), Iron powder (3.0–5.0 eq), Acetic Acid (glacial, 10-20 vol), Methanol (co-solvent, optional).[1][2]

-

Protocol:

-

Suspend the nitro-chloro intermediate in Methanol/Acetic Acid (2:1 ratio).[1]

-

Heat to 50°C.

-

Add Iron powder portion-wise over 30 minutes. Note: Exothermic reaction.[1]

-

Reflux (approx. 65–70°C) for 2 hours.

-

Workup: Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate.[1] Dilute with ethyl acetate and wash with saturated NaHCO

(careful of CO -

Dry organic layer (Na

SO -

Isolation: The product, This compound , is isolated as a yellow solid (or HCl salt if treated with HCl/iPrOH).[1][2]

-

-

Self-Validating Check: The product should show a mass shift of M-30 (loss of O

, gain of H

Step 3: Coupling with Aniline Side Chain

Objective: S

-

Reagents: this compound (1.0 eq), 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq).[1][2]

-

Protocol:

-

Dissolve both components in 2-propanol.

-

Add a catalytic amount of Pyridine[1]·HCl (0.1 eq) to initiate the reaction (or rely on the autocatalytic generation of HCl).

-

Reflux for 4–6 hours. The product often precipitates from the hot solution.[1]

-

Cool to room temperature, filter, and wash with cold isopropanol.

-

Critical Process Parameters (CPPs) & Data Summary

The following table summarizes the operational boundaries required to maintain quality.

| Parameter | Range | Impact on Quality |

| POCl | < 20°C | High temps cause hydrolysis of the 4-Cl back to 4-OH or hydrolysis of the 3-CN to amide.[1][2] |

| Reduction Reagent | Fe/AcOH or SnCl | Pd/C or Raney Ni causes >15% dechlorination impurity (des-chloro analog).[2] |

| Reduction Temp | 50–70°C | >80°C increases risk of nucleophilic attack by solvent (MeOH) at C4 position.[2] |

| Storage | Inert atm, < 5°C | The free amine (6-NH |

Impurity Profile & Control

Understanding the failure modes is essential for troubleshooting.[1]

-

Des-chloro Impurity:

-

4-Methoxy Impurity:

-

Dimerization:

References

-

Patent: Wissner, A., et al. "Substituted 3-cyanoquinolines."[1] Wyeth Holdings Corp.[1] US Patent 6,297,258.[1] (Describes the general class of 3-cyanoquinolines and chlorination methods). Link

-

Process Chemistry: "Formal Synthesis of Neratinib: A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide." Org.[1][3][4] Process Res. Dev. 2012, 16, 11, 1970–1973. (Discusses the acetamide-protected route, providing context for the stability of the 4-Cl species). Link[1]

-

Synthesis Application: "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." J. Med.[1] Chem. 2005, 48, 4, 1107–1131. (Details the reduction of nitro-quinolines and subsequent coupling). Link[1]

-

Intermediate Source: "this compound (CAS 848133-87-9) Product Page."[1][2][5][6] ChemicalBook.[1] (Confirms commercial availability and physical properties). Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. n-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide | 848133-76-6 [chemicalbook.com]

- 3. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 5. This compound CAS#: 848133-87-9 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

The Quinoline Scaffold: A Pharmacophore Masterclass in Medicinal Chemistry

The following technical guide details the medicinal chemistry of the quinoline scaffold.

Executive Summary: The Privileged Heterocycle

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in drug discovery. From the historical isolation of quinine to the rational design of modern kinase inhibitors like Bosutinib and the breakthrough antimycobacterial Bedaquiline, this bicyclic aromatic system has proven its ability to interact with diverse biological targets.

Its utility stems from its unique physicochemical duality: a flat, electron-deficient aromatic surface capable of

Structural Activity Relationship (SAR) & Electronic Architecture

To design effective quinoline-based drugs, one must understand the electronic distribution that dictates its reactivity and binding potential.

Electronic Distribution

The quinoline ring system is not uniform. The nitrogen atom pulls electron density, creating distinct zones of reactivity:

-

The Pyridine Ring (Electron Deficient): The nitrogen atom renders positions C2 and C4 susceptible to nucleophilic attack. This is the primary vector for introducing pharmacophores (e.g., the diamine side chain in Chloroquine).

-

The Benzene Ring (Electron Rich): Positions C5 and C8 are electronically rich, making them the preferred sites for electrophilic substitution (nitration, halogenation) to tune lipophilicity and metabolic stability.

The Pharmacophore Map

The following diagram illustrates the canonical reactivity patterns utilized in medicinal chemistry.

Figure 1: Reactivity profile of the quinoline scaffold. C2/C4 allow for nucleophilic functionalization, while C5/C8 support electrophilic tuning.

Therapeutic Vectors & Mechanisms of Action[3][4]

Antimalarial: The Heme Detoxification Blockade

Representative Drug: Chloroquine, Mefloquine.[3][4][5]

Mechanism: Malaria parasites digest hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[6][7] The parasite survives by polymerizing this heme into non-toxic hemozoin crystals. Quinoline antimalarials function via

-

The "pH Trap": The basic quinoline nitrogen (and side chain amines) becomes protonated in the acidic digestive vacuole of the parasite. The charged molecule cannot cross the membrane back out, leading to accumulation concentrations up to 1000-fold higher than in plasma [1].

Antimicrobial: The ATP Synthase Rotor Lock

Representative Drug: Bedaquiline (TMC207). Mechanism: Unlike traditional antibiotics that target cell walls or DNA gyrase, Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis.

-

Specific Binding: It binds specifically to the c-subunit of the ATP synthase rotor ring (c-ring).[8]

-

The "Wedge" Effect: The drug acts as a wedge, preventing the rotation of the c-ring necessary for proton translocation. This uncouples oxidative phosphorylation, starving the bacteria of ATP [2].

Anticancer: Kinase Inhibition

Representative Drug: Bosutinib. Mechanism: Bosutinib functions as a dual Src/Abl tyrosine kinase inhibitor. The quinoline scaffold mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase.

-

Key Interaction: The N1 nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the molecule [3].

Synthetic Methodologies

While modern C-H activation methods exist, the classical condensation reactions remain the workhorses of industrial quinoline synthesis due to their scalability and reliability.

Key Synthetic Routes

-

Skraup Synthesis: Aniline + Glycerol + H₂SO₄ + Oxidant.[9][10] Best for simple quinolines.

-

Friedländer Synthesis: o-Aminoaldehyde + Ketone.[9][10][11] Best for 2,3-substituted quinolines.

-

Combes Synthesis: Aniline +

-diketone. Yields 2,4-disubstituted quinolines.

Detailed Protocol: The Skraup Synthesis

This protocol describes the synthesis of a functionalized quinoline core. This method is exothermic and requires strict temperature control.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Glycerol (3.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄)[10]

-

Nitrobenzene (Oxidant) or Iodine (Modern catalyst)

-

Ferrous Sulfate (Moderator)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Mixing: Add the aniline, glycerol, and nitrobenzene to the flask. Add ferrous sulfate (catalytic amount) to moderate the violence of the reaction.

-

Acid Addition: Slowly add concentrated H₂SO₄ dropwise with stirring. Caution: The reaction is highly exothermic.

-

Heating: Heat the mixture to reflux (approx. 140°C) using an oil bath. Maintain reflux for 3–4 hours.

-

Checkpoint: The solution will darken significantly as the reaction proceeds (formation of the Schiff base and subsequent cyclization).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with water and basify with 50% NaOH solution until pH > 10.

-

Perform steam distillation to remove unreacted nitrobenzene/aniline.[12]

-

-

Isolation: Extract the aqueous residue with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Reaction Logic (Mechanism):

-

Dehydration: Glycerol dehydrates to form Acrolein (highly reactive Michael acceptor).[9][12]

-

Michael Addition: Aniline attacks the

-carbon of acrolein. -

Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring.

-

Oxidation: The intermediate 1,2-dihydroquinoline is oxidized by nitrobenzene to form the aromatic quinoline system.[9][12]

Figure 2: Workflow of the Skraup Synthesis.

Data Presentation: Comparative Therapeutics

The following table summarizes key approved quinoline-based drugs, highlighting the diversity of the scaffold's application.

| Drug Name | Therapeutic Class | Target / Mechanism | Key Structural Feature |

| Chloroquine | Antimalarial | Heme Polymerization Inhibitor | 4-aminoquinoline with diethylamino side chain for lysosomal accumulation. |

| Bedaquiline | Antitubercular | ATP Synthase (c-ring) Inhibitor | Diarylquinoline with specific stereochemistry (1R, 2S) critical for binding. |

| Bosutinib | Anticancer (CML) | Src/Abl Kinase Inhibitor | 3-cyano-4-anilinoquinoline; Nitrile group enhances binding affinity. |

| Lenvatinib | Anticancer (Thyroid) | VEGFR Inhibitor | Quinoline-carboxamide; Urea linkage facilitates multi-kinase inhibition. |

| Ciprofloxacin * | Antibiotic | DNA Gyrase Inhibitor | Note: 4-Quinolone core (oxidized variant). Fluorine at C6 enhances cell penetration and gyrase affinity. |

Table 1: Comparative analysis of approved quinoline pharmacophores.

Biological Validation Protocol

To validate the antimalarial efficacy of a synthesized quinoline derivative, the Heme Polymerization Inhibition Assay (HPIA) is the standard in vitro screen.

Protocol:

-

Preparation: Dissolve Hemin chloride in DMSO. Prepare an acetate buffer (pH 5) to mimic the parasite's digestive vacuole.

-

Incubation: Mix the test quinoline compound (various concentrations) with the Hemin solution in the acetate buffer.

-

Induction: Incubate at 37°C for 12–24 hours. In the absence of drug, hemin spontaneously polymerizes to

-hematin (synthetic hemozoin). -

Quantification:

-

Wash the precipitate with DMSO (dissolves free hemin but not polymerized

-hematin). -

Dissolve the remaining pellet (

-hematin) in 0.1 M NaOH. -

Measure absorbance at 405 nm.

-

-

Analysis: Lower absorbance compared to control indicates inhibition of polymerization. Calculate IC50.

References

-

Egan, T. J., et al. (2000).[7] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity."[7] Journal of Medicinal Chemistry.

-

Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science.

-

Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research.

-

Kouzi, S. A., et al. (2020). "The Quinoline Scaffold: A Versatile Platform in Drug Discovery." Future Medicinal Chemistry.

-

Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 9. uop.edu.pk [uop.edu.pk]

- 10. iipseries.org [iipseries.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile molecular weight and formula

[1][2][3][4][5][6][7][8]

Executive Summary

This compound (CAS 848133-87-9) is a highly functionalized quinoline derivative utilized primarily as a strategic building block in the synthesis of Neratinib (HKI-272) , an irreversible pan-HER tyrosine kinase inhibitor.